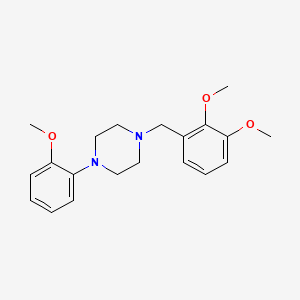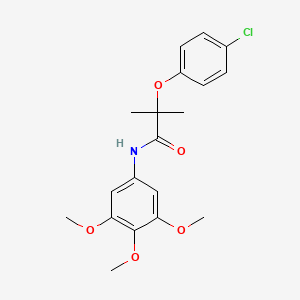
N-(1-pyrrolidinylcarbonothioyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyrrolidinylcarbonothioyl)-1-naphthamide, commonly referred to as SPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SPT is a thioamide compound that is structurally similar to thioacetamide and has a molecular formula of C16H17N2OS. The compound is synthesized using a simple and efficient method that involves the reaction of 1-naphthoyl chloride with pyrrolidine and thiourea.
Wirkmechanismus
The mechanism of action of SPT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. SPT has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine. This results in an increase in the concentration of acetylcholine, which can improve memory and learning. SPT has also been shown to inhibit the activity of various enzymes and receptors that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
SPT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve memory and learning. SPT has also been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth and proliferation of cancer cells and to have potent antifungal and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SPT is its simple and efficient synthesis method. SPT is also relatively inexpensive, making it a cost-effective compound for use in lab experiments. However, one of the limitations of SPT is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of SPT. One area of research is the development of new drugs that are based on the structure of SPT. SPT has been shown to have potent antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Another area of research is the study of the mechanism of action of SPT. Further research is needed to fully understand how SPT works and how it can be used to treat various diseases. Finally, the development of new methods for the synthesis of SPT could lead to the production of higher-quality SPT and the development of new applications for the compound.
Synthesemethoden
The synthesis of SPT involves the reaction of 1-naphthoyl chloride with pyrrolidine and thiourea. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified using column chromatography to obtain pure SPT. This method is simple, efficient, and yields high-quality SPT.
Wissenschaftliche Forschungsanwendungen
SPT has been extensively studied for its potential applications in various fields. In the field of medicine, SPT has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. SPT has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In the field of agriculture, SPT has been studied for its potential use as a fungicide and insecticide. It has been shown to have potent antifungal and insecticidal properties, making it a promising candidate for the development of new pesticides.
Eigenschaften
IUPAC Name |
N-(pyrrolidine-1-carbothioyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-15(17-16(20)18-10-3-4-11-18)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGUXYONWJIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidine-1-carbothioyl)naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)
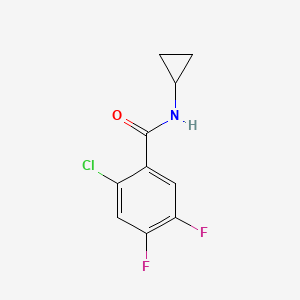
![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)
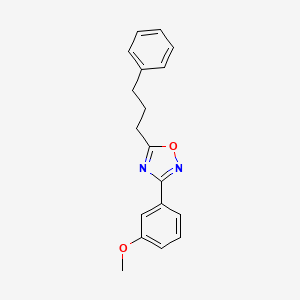
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
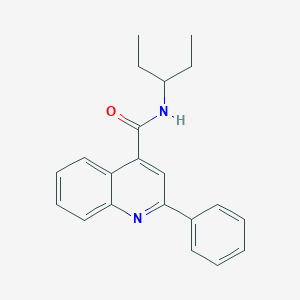
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
